3-[2-(Nitromethylidene)imidazolidin-1-yl]propan-1-ol

neonicotinoid nicotinic acetylcholine receptor binding affinity

3-[2-(Nitromethylidene)imidazolidin-1-yl]propan-1-ol (CAS 648880-32-4) is a nitromethylene (=CHNO₂) neonicotinoid analogue featuring an N3-hydroxypropyl substituent on the imidazolidine ring. Its molecular formula is C₇H₁₃N₃O₃ (MW 187.20 g/mol), with a computed LogP of 0.13950 and a polar surface area (PSA) of 81.32 Ų.

Molecular Formula C7H13N3O3
Molecular Weight 187.20 g/mol
CAS No. 648880-32-4
Cat. No. B12595874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[2-(Nitromethylidene)imidazolidin-1-yl]propan-1-ol
CAS648880-32-4
Molecular FormulaC7H13N3O3
Molecular Weight187.20 g/mol
Structural Identifiers
SMILESC1CN(C(=C[N+](=O)[O-])N1)CCCO
InChIInChI=1S/C7H13N3O3/c11-5-1-3-9-4-2-8-7(9)6-10(12)13/h6,8,11H,1-5H2
InChIKeyADKUQUJJKDIZET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[2-(Nitromethylidene)imidazolidin-1-yl]propan-1-ol (CAS 648880-32-4): Procurement-Relevant Structural Identity and Class Positioning


3-[2-(Nitromethylidene)imidazolidin-1-yl]propan-1-ol (CAS 648880-32-4) is a nitromethylene (=CHNO₂) neonicotinoid analogue featuring an N3-hydroxypropyl substituent on the imidazolidine ring . Its molecular formula is C₇H₁₃N₃O₃ (MW 187.20 g/mol), with a computed LogP of 0.13950 and a polar surface area (PSA) of 81.32 Ų . It belongs to the nitromethylene subclass of neonicotinoids, which are distinguished from the more common nitroimine (nitroguanidine) subclass represented by imidacloprid. The compound serves as a versatile intermediate and probe molecule for structure–activity relationship (SAR) studies targeting insect nicotinic acetylcholine receptors (nAChRs), where the nitromethylene pharmacophore is known to confer distinct binding and physicochemical properties relative to nitroimine counterparts [1].

Why 3-[2-(Nitromethylidene)imidazolidin-1-yl]propan-1-ol Cannot Be Interchanged with Generic Imidacloprid-Class Neonicotinoids


Generic substitution among neonicotinoid analogues is not scientifically justified because the nitromethylene (=CHNO₂) pharmacophore and the N3-hydroxypropyl substituent each independently drive quantifiable divergence in receptor binding affinity, physicochemical properties, and environmental stability relative to nitroimine (=NNO₂) counterparts such as imidacloprid [1]. The nitromethylene moiety systematically yields higher nAChR binding affinity than the corresponding nitroimine, yet this does not translate proportionally to insecticidal potency due to confounding factors including photolability and hydrophilicity [2][3]. Furthermore, N3-alkylation—as exemplified by the hydroxypropyl group in this compound—disrupts the intramolecular NH···O₂N hydrogen bond that stabilizes the planar conjugated system in unsubstituted analogues, drastically altering both receptor recognition and metabolic susceptibility [1][4]. These multidimensional divergences mean that selecting this specific compound over a generic neonicotinoid requires evidence-based matching of its property profile to the intended experimental or industrial application.

Quantitative Differentiation Evidence for 3-[2-(Nitromethylidene)imidazolidin-1-yl]propan-1-ol: Head-to-Head and Class-Level Comparisons


Nitromethylene vs. Nitroimine Pharmacophore: Higher nAChR Binding Affinity Does Not Proportionally Increase Insecticidal Potency

The nitromethylene (=CHNO₂) pharmacophore present in this compound confers substantially higher binding affinity to housefly nAChR compared with the nitroimine (=NNO₂) pharmacophore of imidacloprid-class compounds. In a systematic study of N3-substituted congeners, the binding activity of nitromethylene analogues was consistently 'much higher' than that of the corresponding nitroimino analogues bearing the same N3-substituent [1]. However, the insecticidal activity of both series was 'nearly identical' for a given substituent, indicating that the binding affinity advantage of the nitromethylene group is offset by other factors such as photolability and hydrophilicity [1]. This decoupling between target binding and whole-organism efficacy is a critical selection criterion: the nitromethylene scaffold is preferable when high receptor occupancy is the primary experimental endpoint, whereas the nitroimine scaffold may be more suitable when field-relevant insecticidal performance is required.

neonicotinoid nicotinic acetylcholine receptor binding affinity

N3-Hydroxypropyl Substitution: Drastically Reduced Receptor Affinity Relative to Unsubstituted NH Congeners

The introduction of an alkyl or hydroxyalkyl group at the N3 position of the imidazolidine ring—a defining structural feature of this compound—drastically reduces both nAChR binding affinity and insecticidal activity compared with the unsubstituted NH parent. Nishiwaki et al. (2001) demonstrated that 'both insecticidal and binding activities were drastically lowered by the introduction of alkyl/allyl groups at the imidazolidine NH sites of both nitroimino and nitromethylene compounds' [1]. Quantitatively, the unsubstituted nitromethylene CH-IMI (no N3-alkylation) exhibits a Ki of 0.0367 nM against housefly nAChR [2], whereas even modest N3-methylation reduces activity by orders of magnitude [1]. The hydroxypropyl group in the target compound introduces both steric bulk and a hydrogen-bonding hydroxyl, which further modulate—but do not restore—the affinity lost upon N-alkylation. This property profile makes the compound a valuable low-affinity reference probe for calibrating SAR models and for applications where attenuated receptor activation is desirable.

N3-substitution structure-activity relationship imidazolidine alkylation

LogP and Hydrophilicity: Lower Lipophilicity vs. Imidacloprid Favors Aqueous Solubility but May Limit Cuticular Penetration

The target compound has a computed LogP of 0.13950 , which is substantially lower than that of imidacloprid (LogP = 0.57 at 22°C) [1]. This ~0.43 LogP unit difference corresponds to approximately a 2.7-fold difference in octanol/water partition coefficient, indicating that the target compound is significantly more hydrophilic. This difference arises from the replacement of the hydrophobic 6-chloropyridin-3-ylmethyl group (present in imidacloprid and CH-IMI) with a simple hydroxypropyl chain. Independently, Kagabu et al. (1998) demonstrated that N-alkyl derivatives (C1–C5) of imidacloprid exhibit greater water solubility than imidacloprid itself, although solubility decreases with increasing alkyl chain length [2]. The hydroxypropyl substituent, bearing a terminal hydroxyl capable of hydrogen bonding, is expected to further enhance aqueous solubility relative to simple alkyl congeners. The higher hydrophilicity may benefit systemic mobility in planta but may simultaneously reduce cuticular penetration in contact insecticide applications.

LogP hydrophilicity water solubility physicochemical property

Photostability Deficit of the Nitromethylene Class: Rapid Sunlight Degradation vs. Nitroimine Neonicotinoids

The nitromethylene chromophore (=CHNO₂) absorbs light at wavelengths above 320 nm, making nitromethylene compounds inherently more photolabile than their nitroimine (=NNO₂) counterparts such as imidacloprid. Kagabu and Medej (1995) demonstrated that under simulated sunlight, 'nitromethylene compounds decompos[e] far more rapidly than nitroimines like imidacloprid' [1]. The photodegradation half-life of imidacloprid in aqueous solution under UV irradiation is approximately 1.2 hours (rate constant k = 1.6 × 10⁻⁴ s⁻¹) [2], while nitromethylene analogues degrade even faster. This photolability has historically restricted the commercial development of nitromethylene insecticides despite their superior receptor affinity [3]. The target compound, bearing the nitromethylene pharmacophore, is expected to share this class-level photolability. However, the N3-hydroxypropyl group may offer a synthetic handle for further derivatization aimed at improving photostability, as demonstrated by later-generation cis-nitromethylene neonicotinoids with tetrahydropyridine-fixed configurations that show improved photostability over imidacloprid [4].

photostability photodegradation environmental persistence nitromethylene

Mammalian Toxicity Profile: Reduced Insect/Mammalian Selectivity of the Nitromethylene Class Relative to Imidacloprid

The nitromethylene analogue of imidacloprid (CH-IMI) exhibits substantially higher mammalian toxicity than imidacloprid itself, indicating reduced insect/mammalian selectivity for the nitromethylene class. Chao and Casida (1997) reported that CH-IMI has an intraperitoneal LD₅₀ of 7–24 mg/kg in mice, compared with imidacloprid's LD₅₀ of 39–49 mg/kg [1]. The IC₅₀ for [³H]nicotine binding inhibition in mouse brain membranes was 12–33 nM for CH-IMI versus 806 nM for imidacloprid, representing a ~24- to 67-fold higher mammalian nAChR affinity for the nitromethylene analogue [1]. Tomizawa et al. (2000) confirmed that the nitromethylene pharmacophore retains insect-selective properties at the receptor level, but the selectivity window is narrower than for nitroimines [2]. The target compound, incorporating both the nitromethylene pharmacophore and an N3-hydroxypropyl group, is expected to exhibit a mammalian toxicity profile intermediate between unsubstituted CH-IMI and more polar N3-alkyl congeners, though direct toxicological data for this specific compound are not available in the open literature.

mammalian toxicity selectivity ratio CH-IMI risk assessment

Optimal Application Scenarios for 3-[2-(Nitromethylidene)imidazolidin-1-yl]propan-1-ol Based on Quantitative Differentiation Evidence


nAChR Binding Site Mapping and Photoaffinity Probe Development

The nitromethylene pharmacophore of this compound confers high intrinsic nAChR binding affinity [1], while the N3-hydroxypropyl group provides a synthetic anchor point for further functionalization. This combination makes the compound an ideal scaffold for developing radioligand or photoaffinity probes to map insect nAChR binding sites. Photoreactive derivatives of the nitromethylene analogue of imidacloprid have been successfully employed as photoaffinity probes for identifying amino acid residues interacting with neonicotinoid insecticides [2]. The compound's inherent photolability [3] is advantageous in this context, as it enables photochemical crosslinking without requiring additional photoreactive group installation.

Negative Control and SAR Reference Compound for Neonicotinoid Screening Panels

Because N3-alkylation drastically reduces both receptor binding affinity and insecticidal activity relative to the unsubstituted NH parent [1], this compound serves as an excellent low-activity reference (negative control) in neonicotinoid screening cascades. Its structural similarity to active CH-IMI analogues—differing only in the N3-substituent—allows for clean interpretation of SAR data, distinguishing N3-substitution effects from core scaffold contributions. The compound's LogP of 0.13950 , significantly lower than imidacloprid's 0.57, also makes it a useful probe for dissecting the contribution of hydrophobicity to insecticidal activity in quantitative SAR models.

Pro-Insecticide and Prodrug Design: Metabolic Activation Studies

The N3-hydroxypropyl group is a potential site for enzymatic oxidation or conjugation in vivo. In houseflies, imidacloprid undergoes oxidative metabolism at the imidazolidine ring via cytochrome P450 monooxygenases, and the nature of imidazolidine substituents influences the metabolism rate [4]. This compound can be employed to study whether hydrolytic or oxidative cleavage of the N3-hydroxypropyl group regenerates the highly active unsubstituted NH species in situ, thereby functioning as a pro-insecticide. Such studies are directly relevant to the design of neonicotinoid prodrugs with improved physicochemical or safety profiles.

Aqueous Formulation and Systemic Delivery Research

With a LogP of 0.13950 and a polar surface area of 81.32 Ų , this compound is substantially more hydrophilic than imidacloprid (LogP 0.57). N-alkyl derivatives of imidacloprid are known to have greater water solubility than the parent compound [5], and the terminal hydroxyl group of the hydroxypropyl chain further enhances hydrogen-bonding capacity. This property profile makes the compound well-suited for aqueous formulation development and for studying the relationship between hydrophilicity and phloem mobility in systemic delivery applications, without the confounding presence of the chloropyridinyl group found in commercial neonicotinoids.

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